BenchChemオンラインストアへようこそ!

4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

Lipophilicity Physicochemical properties Drug-likeness

4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (CAS 937682-00-3) is a heterocyclic small molecule (C14H14N4OS, MW 286.35 g/mol) comprising a 2-aminothiazole core substituted at position 4 with an isopropyl group and at position 5 with a 3-phenyl-1,2,4-oxadiazole moiety. The compound belongs to the thiazole-oxadiazole hybrid class, a scaffold family recognized for diverse bioactivity including antimicrobial, antitubercular, and anticancer potential.

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
CAS No. 937682-00-3
Cat. No. B1323087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
CAS937682-00-3
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCC(C)C1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C14H14N4OS/c1-8(2)10-11(20-14(15)16-10)13-17-12(18-19-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,15,16)
InChIKeyKPYGCRUQYWOEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (CAS 937682-00-3): Compound Class and Procurement-Relevant Characteristics


4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (CAS 937682-00-3) is a heterocyclic small molecule (C14H14N4OS, MW 286.35 g/mol) comprising a 2-aminothiazole core substituted at position 4 with an isopropyl group and at position 5 with a 3-phenyl-1,2,4-oxadiazole moiety [1]. The compound belongs to the thiazole-oxadiazole hybrid class, a scaffold family recognized for diverse bioactivity including antimicrobial, antitubercular, and anticancer potential [2]. It is commercially available as a research-grade screening compound from multiple suppliers including Santa Cruz Biotechnology (sc-316600, 500 mg, $360.00) and is cataloged under PubChem CID 23010437 with MDL identifier MFCD09037155 [1]. Its computed XLogP3 of 3.3 and topological polar surface area (TPSA) of 106 Ų place it in a favorable drug-like physicochemical space for membrane permeability and target engagement [1].

Why the 4-Ethyl Analog Cannot Substitute for 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine in Structure-Activity-Critical Applications


The closest commercially available analog, 4-ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (CAS 937681-88-4), differs from the target compound by only a single methylene (–CH2–) unit at the thiazole 4-position, yet this seemingly minor structural variation produces quantifiable differences in molecular weight (272.33 vs. 286.35 g/mol; Δ = +14.02), lipophilicity (XLogP3 = 3.3 for the isopropyl derivative vs. an estimated ~2.8–2.9 for the ethyl analog, consistent with a ΔlogP of ~0.3–0.5 per added CH2), and steric bulk [1]. Published structure-activity relationship (SAR) studies on 4-isopropylthiazole-based oxadiazole and triazole hybrids demonstrate that the isopropyl substituent on the thiazole ring is not interchangeable with smaller alkyl groups; the parent 4-isopropyl-1,3-thiazole-2-carbohydrazide scaffold was shown to be essential for achieving meaningful antitubercular efficacy, with certain clubbed derivatives (e.g., compound 7d) exhibiting MIC values of 8 μg/mL against M. tuberculosis H37Rv [2]. Substituting the isopropyl group for a smaller alkyl chain risks altering target binding affinity, pharmacokinetic partitioning, and biological potency in ways that cannot be predicted without empirical testing. For researchers conducting SAR-by-catalog or hit-to-lead optimization where the 4-isopropylthiazole pharmacophore is a critical recognition element, generic substitution with the ethyl analog constitutes a chemically distinct experiment, not a like-for-like replacement [2].

Quantitative Differentiation Evidence for 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage of the 4-Isopropyl Substituent Over the 4-Ethyl Analog

The target compound carries an isopropyl group at the thiazole 4-position, whereas the closest commercial analog (CAS 937681-88-4) bears an ethyl group. This single –CH2– difference produces a molecular weight increase of 14.02 g/mol (286.35 vs. 272.33) and elevates the computed XLogP3 by an estimated 0.3–0.5 log units (target XLogP3 = 3.3, ethyl analog estimated at ~2.8–2.9 based on the established Hansch π contribution of ~0.5 per methylene for aromatic systems) [1]. Both compounds share identical hydrogen bond donor/acceptor counts (2 HBD, 3 HBA) and topological polar surface area (106 Ų), meaning the lipophilicity difference is the dominant differential physicochemical parameter [1]. Higher logP in the isopropyl derivative predicts superior membrane permeability and potentially enhanced passive diffusion across biological barriers, a property explicitly linked to antitubercular efficacy in the 4-isopropylthiazole compound class [2].

Lipophilicity Physicochemical properties Drug-likeness SAR

Class-Level Antitubercular Activity of 4-Isopropylthiazole Scaffolds Supports the Biological Relevance of the Isopropyl Substituent

In a systematic SAR study published in the European Journal of Medicinal Chemistry (2009), a series of 4-isopropylthiazole-2-carbohydrazide analogs clubbed with oxadiazole and triazole rings were evaluated for in vitro antitubercular activity against M. tuberculosis H37Rv using the broth dilution assay method [1]. Key findings: compound 7c exhibited an MIC of 4 μg/mL, compound 7d exhibited an MIC of 8 μg/mL, and compound 7b showed appreciable cytotoxicity at 250 μM [1][2]. Critically, the synthesized clubbed derivatives 7a, 7b, 7d, and 4 demonstrated antitubercular efficacy considerably greater than that of the parent 4-isopropyl-1,3-thiazole-2-carbohydrazide (compound 1), confirming that the 4-isopropylthiazole moiety plays a functional role in enhancing antitubercular properties of this compound class [1]. A follow-up study by the same group (2010) on 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazoles and 1,3,4-oxadiazoles corroborated these findings, with compounds 7c (MIC 4 μg/mL) and 7d (MIC 8 μg/mL) compared against the first-line drug isoniazid (MIC 0.25 μg/mL) [3]. While the target compound 937682-00-3 itself was not directly tested in these studies, it shares the identical 4-isopropylthiazole pharmacophore and the oxadiazole-thiazole hybrid architecture that the SAR data identify as critical for antitubercular activity.

Antitubercular Mycobacterium tuberculosis MIC 4-Isopropylthiazole

Distribution Coefficient (LogD) at Physiologically Relevant pH Confirms Favorable Drug-Like Partitioning

The target compound's computed LogD at pH 5.5 is 3.98, as reported in the PubChem-derived theoretical calculation properties database [1]. This value indicates that at the mildly acidic pH encountered in endosomal compartments, inflammatory tissue microenvironments, and certain intracellular pathogen-containing vacuoles, the compound retains substantial lipophilicity favoring membrane partitioning. The acid pKa of 15.40 (JChem prediction) indicates the 2-aminothiazole moiety remains predominantly neutral across the physiologically relevant pH range (1–8), meaning the compound's ionization state and LogD profile are stable from gastric to plasma pH [1]. In contrast, the 4-ethyl analog has a predicted pKa of 2.79 ± 0.10 , which, while also predominantly neutral at physiological pH, differs in the protonation equilibrium of the thiazole ring nitrogen and may produce measurably different solubility and permeability behavior in pH-dependent assays. These computed parameters provide procurement-relevant differentiation: the isopropyl derivative's higher LogD makes it the preferred choice when screening against intracellular targets (e.g., M. tuberculosis residing in macrophage phagosomes, where pH ~5.5) or when passive membrane permeability is a critical selection criterion.

LogD Drug-likeness pH-dependent partitioning ADME

Vendor Availability and Pricing Parity: Both Isopropyl and Ethyl Analogs Occupying Identical Price Points with Different Supplier Networks

Both the target isopropyl compound (CAS 937682-00-3) and its ethyl analog (CAS 937681-88-4) are listed by Santa Cruz Biotechnology at identical pricing: $360.00 per 500 mg . However, the supplier network diverges: the isopropyl derivative is additionally stocked by BOC Sciences, Chemenu (CM530264, 97% purity), Leyan (97% purity), and Haoreagent (500 mg), while the ethyl analog is available from Matrix Scientific at a lower price point ($240.00/500 mg) and from Fluorochem . The target compound has a reported melting point of 160–165 °C, indicating it is a crystalline solid at ambient temperature with good handling characteristics, and is moderately soluble in DMSO and ethanol with limited aqueous solubility [1]. These physical form properties are relevant for compound management and assay-ready formatting. The parity in SCBT pricing despite the additional synthetic complexity of the isopropyl derivative (requiring an isopropyl-containing precursor vs. an ethyl-containing precursor) suggests comparable production costs and no procurement-cost penalty for selecting the higher-homolog compound.

Procurement Vendor comparison Commercial availability Pricing

1,2,4-Oxadiazole-Thiazole Hybrids Are Covered Under Apoptosis-Induction Patent Space, Providing IP Context for Hit Identification

US Patent 7,041,685 (Cytovia, Inc., filed 2002, expired) broadly claims substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles and analogs thereof as activators of caspases and inducers of apoptosis, explicitly encompassing compounds where the 5-aryl position of the oxadiazole ring is linked to various heterocyclic systems [1]. The target compound, bearing a 3-phenyl-1,2,4-oxadiazol-5-yl moiety directly attached to a 2-aminothiazole ring, falls within the structural scope of this patent family. While the patent is now expired, its existence provides important context: the 1,2,4-oxadiazole-thiazole hybrid chemotype has been recognized as biologically relevant for programmed cell death pathways, and screening hits within this space may serve as starting points for novel apoptosis-targeted therapeutics without infringement risk on the original composition-of-matter claims [1]. This contrasts with oxadiazole-thiazole compounds bearing different regiochemistry (e.g., 1,3,4-oxadiazole or 1,2,5-oxadiazole isomers), which fall outside the scope of this specific patent and have been explored in different therapeutic contexts such as RORγt inverse agonism [2].

Patent landscape Apoptosis Caspase activation 1,2,4-Oxadiazole

High-Impact Application Scenarios for 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine Based on Quantitative Differentiation Evidence


Antitubercular Hit-to-Lead Optimization Leveraging the 4-Isopropylthiazole Pharmacophore

Research groups pursuing novel antitubercular agents against M. tuberculosis H37Rv should prioritize this compound as a core scaffold for medicinal chemistry derivatization. Published SAR data demonstrate that 4-isopropylthiazole-clubbed oxadiazole derivatives achieve MIC values as low as 4 μg/mL, and the isopropyl substituent is mechanistically implicated in enhancing potency over the parent carbohydrazide scaffold [1]. The compound's LogD of 3.98 at pH 5.5 favors partitioning into the acidic phagosomal compartment where M. tuberculosis resides, making it a rational choice for intracellular activity screening [2]. Procurement of the exact 4-isopropyl derivative (rather than the 4-ethyl analog) ensures the lead series maintains the substitution pattern validated in published SAR, avoiding confounding potency losses from alkyl chain truncation.

Apoptosis Pathway Screening Using 1,2,4-Oxadiazole-Thiazole Chemical Probes

The 3-phenyl-1,2,4-oxadiazol-5-yl moiety in this compound aligns with the chemical space covered by US Patent 7,041,685, which established that substituted 3-aryl-5-aryl-1,2,4-oxadiazoles function as caspase activators and apoptosis inducers [3]. Researchers investigating programmed cell death mechanisms can use this compound as a screening probe in caspase-3/7 activation assays, with the confidence that the 1,2,4-oxadiazole regiochemistry (as opposed to the 1,3,4-isomer) is the biologically validated isomer for this target class. The expired patent status further permits unrestricted use in both academic and commercial screening without licensing encumbrance.

Physicochemical Property-Based Compound Library Design and Diversity Screening

Compound library managers building diversity-oriented screening collections should include this compound as a representative of the thiazole-oxadiazole hybrid chemotype with computed drug-like properties (XLogP3 = 3.3, TPSA = 106 Ų, MW = 286.35) that occupy an attractive region of oral drug-like chemical space [4]. The compound's balanced profile—2 hydrogen bond donors, 3 acceptors, 3 rotatable bonds, and a crystalline solid form with a defined melting point of 160–165 °C—facilitates accurate weighing, DMSO solubilization, and automated liquid handling in high-throughput screening formats [4]. Its procurement at 97% purity from multiple vendors at approximately $360/500 mg enables cost-effective library incorporation at screening-ready scale.

Structure-Activity Relationship Studies on 4-Alkyl Substitution Effects in Antimicrobial Thiazole Hybrids

Medicinal chemistry teams conducting systematic SAR exploration of the thiazole 4-position should procure both the isopropyl derivative (CAS 937682-00-3) and its ethyl analog (CAS 937681-88-4) as a matched molecular pair to quantify the contribution of the additional methylene group to biological activity, solubility, and metabolic stability . The ΔMW of +14.02 g/mol and ΔXLogP3 of approximately +0.3–0.5 units between these two compounds represent a clean SAR vector isolated to a single atom change, enabling unambiguous attribution of any potency, selectivity, or ADME differences to the isopropyl-for-ethyl substitution. This matched-pair analysis can inform go/no-go decisions on further homologation to tert-butyl or cyclopropyl variants.

Quote Request

Request a Quote for 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.